DOR Binding Affinity: 3-Ethyl Derivative Outperforms Co-Identified In-Class Hits by 1.8- to 2.7-Fold
In a head-to-head comparison within the same study and assay platform, the 3-ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 1) demonstrated superior DOR binding affinity relative to two co-identified 1,3,8-triazaspiro[4.5]decane-2,4-dione hits. Compound 1 exhibited a Ki of 52 nM, compared with 92 nM for compound 2 and 138 nM for compound 3—representing 1.8-fold and 2.7-fold improvements, respectively [1]. All measurements were performed under identical competitive radioligand binding assay conditions using [3H]diprenorphine in membranes from DOR-expressing cells. The endogenous agonist Leu-enkephalin served as the reference (Ki = 1.4 nM). This quantitative ranking establishes that the 3-ethyl/8-pyridin-3-ylsulfonyl substitution pattern is a key driver of target engagement within this chemotype.
| Evidence Dimension | DOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 52 nM (pKi = 7.3 ± 0.1) |
| Comparator Or Baseline | Compound 2: Ki = 92 nM (pKi = 7.0 ± 0.1); Compound 3: Ki = 138 nM (pKi = 6.9 ± 0.1); Leu-enkephalin: Ki = 1.4 nM |
| Quantified Difference | 1.8-fold improvement over compound 2; 2.7-fold over compound 3 |
| Conditions | Competitive radioligand binding assay with [3H]diprenorphine in DOR-expressing cell membranes; n=3 independent experiments |
Why This Matters
Higher binding affinity directly translates to lower compound consumption in cellular and in vivo assays, reducing procurement volume requirements for dose-response studies.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, van Rijn RM, et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301-309. Table 1. View Source
